3-Iodo-2,5,6-trimethoxypyridin-4-ol
Description
Significance of Substituted Pyridinol Scaffolds in Modern Organic Synthesis
Substituted pyridinol scaffolds are of paramount importance in contemporary organic synthesis due to their versatile chemical nature and their prevalence in a wide array of biologically active molecules. The pyridine (B92270) ring, a six-membered heteroaromatic system containing one nitrogen atom, serves as a foundational element in numerous pharmaceuticals, agrochemicals, and functional materials. acs.org The presence of a hydroxyl group on the pyridine core, defining it as a pyridinol, introduces a reactive site for further functionalization and can significantly influence the molecule's electronic properties and biological interactions.
The development of efficient synthetic routes to polysubstituted pyridines is a key area of research, with multicomponent reactions and transition metal-catalyzed cross-coupling reactions being prominent strategies. rsc.orgclockss.org These methods allow for the controlled introduction of various substituents onto the pyridine ring, enabling the fine-tuning of a compound's steric and electronic profile. The inherent reactivity of the pyridinol moiety, capable of existing in tautomeric forms, further expands its synthetic utility, making it a valuable building block for complex molecular architectures. clockss.org
Overview of Halogenated Pyridine Derivatives in Advanced Organic Chemistry Research
Halogenated pyridine derivatives are indispensable tools in advanced organic chemistry research, primarily serving as versatile intermediates for the construction of more complex molecules. The introduction of a halogen atom, such as iodine, bromine, or chlorine, onto the pyridine ring provides a reactive handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. nih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The position of the halogen on the pyridine ring dictates its reactivity, with iodinated pyridines generally exhibiting higher reactivity in cross-coupling reactions compared to their brominated or chlorinated counterparts. nih.gov This differential reactivity can be exploited in sequential cross-coupling strategies for the synthesis of highly substituted pyridines. nih.gov Furthermore, recent advancements have focused on the direct and selective halogenation of pyridine C-H bonds, offering more atom-economical routes to these valuable synthetic intermediates. The ability to selectively introduce a halogen at a specific position is crucial for the targeted synthesis of complex molecules.
Contextualizing 3-Iodo-2,5,6-trimethoxypyridin-4-ol within Contemporary Pyridinol Research Trajectories
This compound is a polysubstituted pyridinol that embodies the convergence of the aforementioned areas of research. As a highly functionalized molecule, it features a pyridinol core, multiple methoxy (B1213986) substituents, and a reactive iodine atom. While specific research dedicated exclusively to this compound is limited, its structure suggests a significant potential as a building block in synthetic and medicinal chemistry.
The presence of the iodo group at the 3-position makes it a prime candidate for participation in cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position. The three methoxy groups at positions 2, 5, and 6 are expected to modulate the electronic properties of the pyridine ring, influencing its reactivity and potential biological activity. The hydroxyl group at the 4-position provides an additional site for functionalization or can participate in hydrogen bonding interactions.
Given the current trajectories in pyridinol research, which emphasize the development of novel synthetic methods and the exploration of new chemical space, a compound like this compound represents an intriguing, albeit underexplored, scaffold. Its utility would likely lie in the synthesis of complex, polyfunctional molecules with potential applications in materials science or as probes for biological systems. The lack of extensive published data on this specific molecule highlights an opportunity for future research to elucidate its properties and synthetic applications.
Chemical Compound Data
The following tables provide available data for this compound and a related isomer. The information is primarily sourced from chemical supplier databases, which indicates their availability for research purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀INO₃ |
| Molecular Weight | 295.07 g/mol |
| Appearance | Solid (form not specified) |
| InChI | 1S/C8H10INO3/c1-11-6-4-5(9)7(12-2)10-8(6)13-3/h4H,1-3H3 |
| InChI Key | CSQOXTJFAZCQAV-UHFFFAOYSA-N |
| SMILES | COc1cc(I)c(OC)nc1OC |
Data sourced from chemical supplier information. sigmaaldrich.com
Table 2: Related Isomer Data - 4-Iodo-2,3,6-trimethoxypyridine
| Property | Value |
| Molecular Formula | C₈H₁₀INO₃ |
| Molecular Weight | 295.076 g/mol |
| CAS Number | 1364917-18-9 |
| InChI | InChI=1S/C8H10INO3/c1-11-6-4-5(9)7(12-2)8(10-6)13-3/h4H,1-3H3 |
| InChI Key | QPBDISDYFYSWIM-UHFFFAOYSA-N |
| SMILES | COc1cc(I)c(OC)c(OC)n1 |
Data sourced from chemical supplier information. molport.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2,5,6-trimethoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO4/c1-12-6-5(11)4(9)7(13-2)10-8(6)14-3/h1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTOQUNCESDUOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC(=C(C1=O)I)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601287269 | |
| Record name | 4-Pyridinol, 3-iodo-2,5,6-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414864-12-2 | |
| Record name | 4-Pyridinol, 3-iodo-2,5,6-trimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414864-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinol, 3-iodo-2,5,6-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Iodo 2,5,6 Trimethoxypyridin 4 Ol and Analogous Pyridinols
Established Approaches for Pyridinol Ring Construction
The formation of the core pyridinol ring can be achieved through a variety of synthetic strategies, broadly categorized into cyclization and condensation reactions to build the heterocyclic system, and hydroxylation reactions to introduce the hydroxyl functionality onto a pre-existing pyridine (B92270) ring.
Cyclization and Condensation Reactions in Pyridinone/Pyridinol Formation
The construction of the pyridinone/pyridinol skeleton is often accomplished through reactions that form the heterocyclic ring from acyclic precursors. These methods offer a high degree of flexibility in introducing substituents onto the pyridine core.
One notable approach involves the intramolecular cyclization of ester-tethered enaminones. This method allows for the synthesis of 2,3-dihydro-4-pyridones, which can be subsequently oxidized to the corresponding 4-pyridones using reagents such as 2,3,5,6-tetrachloro-p-benzoquinone (chloranil) acs.org. The starting enaminones are readily accessible from common starting materials like amines, activated alkynes, and activated alkenes, making this a versatile route acs.org.
Another established method is the Hantzsch pyridine synthesis and its variations. The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia equivalent to form a 1,4-dihydropyridine, which is then oxidized to the aromatic pyridine. Modifications to this procedure allow for the synthesis of asymmetrically substituted pyridines vanderbilt.edu. These condensation reactions are fundamental in heterocyclic chemistry for creating a wide array of functionalized pyridines wipo.int.
Furthermore, multicomponent reactions provide an efficient pathway to highly substituted pyridin-4-ol derivatives. For instance, a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids has been developed. This process involves the formation of an enamide intermediate, which then undergoes an aldol-type cyclization to form the pyridin-4-one ring that exists in tautomeric equilibrium with the pyridin-4-ol form researchgate.net.
| Precursor Type | Reaction | Product | Reference |
| Ester-tethered enaminones | Intramolecular cyclization followed by oxidation | 4-Pyridones | acs.org |
| Aldehyde, β-ketoester, ammonia | Hantzsch synthesis (condensation and oxidation) | Symmetrically substituted pyridines | vanderbilt.edu |
| Lithiated alkoxyallenes, nitriles, carboxylic acids | Three-component reaction and cyclization | Highly substituted pyridin-4-ols | researchgate.net |
Hydroxylation Strategies for Pyridine Systems
Direct hydroxylation of a pre-formed pyridine ring presents an alternative and often challenging route to pyridinols. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic attack, necessitating creative synthetic solutions.
A modern approach to achieve C3-hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides. This metal-free method is operationally simple and tolerates a wide range of functional groups. The reaction proceeds through the photoexcitation of the pyridine N-oxide, leading to the formation of synthetically challenging C3-hydroxy pyridine products researchgate.netnih.govrsc.orggoogle.com.
Another strategy for meta-selective hydroxylation of pyridines, as well as quinolines and isoquinolines, utilizes dearomatized intermediates. By temporarily disrupting the aromaticity of the pyridine ring, the electronic properties are altered, allowing for regioselective functionalization at the C3 position nih.gov.
| Starting Material | Method | Product | Key Feature | Reference |
| Pyridine N-Oxides | Photochemical Valence Isomerization | C3-Hydroxy Pyridines | Metal-free, operational simplicity | researchgate.netnih.govrsc.orggoogle.com |
| Pyridines | Dearomatization-Hydroxylation | meta-Hydroxy Pyridines | Regioselective functionalization | nih.gov |
Strategies for Regioselective Halogenation of Pyridine Cores
The introduction of a halogen atom, such as iodine, at a specific position on the pyridine ring is a critical step in the synthesis of compounds like 3-Iodo-2,5,6-trimethoxypyridin-4-ol. Regioselectivity is a key challenge in the halogenation of pyridines.
Direct Halogenation Techniques for Pyridine Derivatives
Direct iodination of hydroxypyridines has been an area of significant research. A one-pot, high-yield method for the iodination of 2- and 4-hydroxypyridines and their quinoline analogues has been developed. This procedure operates under mild conditions and often does not require chromatographic purification of the products researchgate.netresearchgate.net.
For the regioselective iodination of pyridones and pyridines at the C3 and C5 positions, a radical-based direct C-H iodination protocol has been established. This method has also been successfully applied to the C3-selective iodination of quinolines and quinolones nih.govrsc.orggoogle.comnih.govprepchem.com. The reaction conditions can be tuned to favor iodination at specific positions, providing a valuable tool for the synthesis of specifically substituted heterocycles. A patent also describes a method for the synthesis of 3,5-diiodo-4-hydroxypyridine where iodine is generated in situ from sodium iodide, which is then oxidized researchgate.net.
Electrophilic Halogenation Mechanisms in Aromatic Systems
The electrophilic halogenation of pyridine is inherently difficult due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. This low reactivity often necessitates harsh reaction conditions, such as the use of strong Lewis or Brønsted acids at elevated temperatures, which can lead to mixtures of regioisomers nih.gov.
The mechanism of iodination can proceed through different pathways depending on the reaction conditions and the substrate. In some cases, an iodo radical is generated in situ, which then leads to selective C3 iodination. For highly electron-rich substrates, an electrophilic iodination pathway may be operative nih.gov. The choice of iodinating agent and reaction conditions is therefore crucial in controlling the regiochemical outcome of the reaction.
| Substrate | Halogenation Method | Position of Halogenation | Mechanistic Pathway | Reference |
| Hydroxypyridines | One-pot iodination | 2- or 4-position | Not specified | researchgate.netresearchgate.net |
| Pyridones/Pyridines | Radical-based C-H iodination | C3 and C5 | Radical | nih.govrsc.orggoogle.comnih.govprepchem.com |
| 4-Hydroxypyridine | In situ iodine generation | 3,5-diiodo | Not specified | researchgate.net |
| Pyridines | Elemental halides with acid | C3-selective (often with regioisomers) | Electrophilic Aromatic Substitution | nih.gov |
Methoxylation and Etherification Reactions on Pyridinol Scaffolds
The final structural feature of the target compound to consider is the presence of multiple methoxy (B1213986) groups. These are typically introduced through methoxylation or etherification reactions on a pyridinol or a suitably activated pyridine precursor.
The reaction of 2-chloropyridine derivatives with sodium methoxide is a common method for introducing a methoxy group onto the pyridine ring. For example, 2-chloropyridine-3,4-dicarbonitriles react with sodium methoxide in anhydrous methanol to exclusively yield the 2-methoxy derivatives researchgate.net. This nucleophilic aromatic substitution is facilitated by the presence of electron-withdrawing groups on the pyridine ring.
The O-methylation of hydroxypyridines can be achieved using methylating agents such as dimethyl sulfate. For instance, 2,3-dihydroxypyridine can be treated with dimethyl sulfate in the presence of a base to yield 3-methoxy-2-pyridone prepchem.com.
Regioselective etherification of polyhydroxylated pyridines can be challenging. However, methods have been developed for the selective etherification of compounds like pyridoxine (a form of vitamin B6). These methods can rely on the formation of an ortho-pyridinone methide intermediate, followed by an oxa-Michael addition of an alcohol researchgate.netnih.gov.
| Starting Material | Reagent | Product | Reaction Type | Reference |
| 2-Chloropyridine-3,4-dicarbonitriles | Sodium methoxide | 2-Methoxypyridine-3,4-dicarbonitriles | Nucleophilic Aromatic Substitution | researchgate.net |
| 2,3-Dihydroxypyridine | Dimethyl sulfate | 3-Methoxy-2-pyridone | O-methylation | prepchem.com |
| Pyridoxine | Alcohols (via ortho-pyridinone methide) | 4'-O-substituted pyridoxine derivatives | Regioselective Etherification | researchgate.netnih.gov |
| 2-amino-6-chloro-3-nitropyridine | Sodium methoxide | 2-amino-6-methoxy-3-nitropyridine | Methoxylation | google.com |
General O-Alkylation and Ether Formation Methods
O-alkylation is a fundamental process for introducing alkoxy groups onto a pyridinol ring. The Williamson ether synthesis is a classic and widely used method, though it can be hampered by competitive N-alkylation in pyridone tautomers. To address this, specific strategies have been developed to favor O-alkylation. One such approach involves the use of copper salts to selectively promote the O-alkylation of amide-containing compounds like pyridones google.com. For instance, converting a pyridone to its copper salt before reacting it with an alkylating agent can lead to high yields of the desired O-alkylated product google.com.
Another strategy to enhance O-alkylation selectivity is through palladium catalysis, which has been shown to be effective for the O-alkylation of 2-pyridones researchgate.net. The coordination between the palladium catalyst and the nitrogen atom of the pyridine ring is believed to play a crucial role in directing the alkylation to the oxygen atom researchgate.net. Furthermore, the choice of alkylating agent and reaction conditions, such as the base and solvent, can significantly influence the N- versus O-alkylation ratio researchgate.net. Environmentally friendly approaches using aqueous micellar media have also been explored for the O-alkylation of hydroxy pyridines, offering a greener alternative to traditional methods scirp.org.
Selective Installation of Methoxy Groups on Heterocyclic Oxygen Atoms
The introduction of methoxy groups onto heterocyclic rings is a key step in the synthesis of compounds like this compound. Achieving regioselectivity in methoxylation reactions is a significant challenge. Traditional methods often rely on the inherent reactivity of the heterocyclic ring, which may not always lead to the desired isomer.
Modern synthetic methods have focused on developing more controlled and selective methoxylation procedures. For example, palladium-catalyzed C–H methoxylation of aryl halides has emerged as a powerful tool for the site-selective introduction of methoxy groups nih.gov. This method utilizes a unique N,N-bissulfonylmethoxyamine as the methoxy source and can be applied to a variety of heterocyclic systems nih.gov. Another approach involves the use of copper-based catalysts, which have been shown to effectively mediate the methoxylation of aryl and heteroaryl halides under mild conditions google.com. These newer methods offer greater control over the position of methoxylation, which is crucial for the synthesis of complex, polysubstituted pyridinols.
Novel Synthetic Routes and Methodologies for this compound
The quest for more efficient and sustainable synthetic routes to complex molecules has driven the development of novel methodologies. These new approaches often offer advantages in terms of yield, selectivity, and environmental impact.
Exploration of New Strategies for Heterocyclic Compound Construction
The construction of the core pyridine ring is a fundamental aspect of synthesizing pyridinol derivatives. A variety of new strategies have been developed to access highly substituted pyridines. One such method involves a three-step procedure starting from readily available enones, which are converted to 1,5-dicarbonyl compounds and then cyclized to form the pyridine ring fao.orgresearchgate.net. This approach allows for the synthesis of a diverse range of substituted pyridines fao.orgresearchgate.net.
Other novel methods include iron-catalyzed cyclization of ketoxime acetates and aldehydes to produce symmetrical pyridines rsc.org. The classical Guareschi–Thorpe condensation, which reacts cyanoacetamide with a 1,3-diketone, provides access to highly substituted 2-pyridones with well-defined regioselectivity beilstein-journals.orgbeilstein-journals.org. Additionally, multicomponent reactions have gained prominence as an efficient way to construct complex heterocyclic frameworks in a single step researchgate.netnih.gov. These innovative strategies for ring construction are essential for accessing the core structure of complex pyridinols.
Green Chemistry Principles in Pyridinol Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact. nih.govijarsct.co.in This includes the use of environmentally friendly solvents, green catalysts, and energy-efficient reaction conditions such as microwave and ultrasound-assisted synthesis researchgate.netnih.govijarsct.co.in. For example, one-pot multicomponent reactions under microwave irradiation have been shown to be an efficient and environmentally benign method for synthesizing novel pyridine derivatives with excellent yields and short reaction times nih.gov.
The use of nanocatalysts in pyridine synthesis is another area of active research within green chemistry researchgate.net. These catalysts can offer high activity and selectivity, often under milder reaction conditions than traditional catalysts. The development of these green synthetic protocols is crucial for the sustainable production of pyridinol compounds.
| Green Chemistry Approach | Description | Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, and often cleaner reactions with fewer byproducts. researchgate.netnih.govijarsct.co.in |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance reaction rates and yields. | Improved mixing, mass transfer, and activation of reagents, leading to more efficient reactions. researchgate.net |
| Green Catalysts | The use of non-toxic, recyclable, and highly efficient catalysts. | Reduces waste and avoids the use of hazardous materials. rsc.orgresearchgate.netnih.gov |
| Environmentally Friendly Solvents | Replacement of volatile organic compounds with greener alternatives like water or ionic liquids. | Reduces pollution and health hazards associated with traditional solvents. researchgate.netnih.gov |
| One-Pot Multicomponent Reactions | Combining multiple reaction steps into a single procedure. | Increases efficiency, reduces waste, and simplifies the overall synthetic process. researchgate.netnih.gov |
Photochemical Routes to Pyridinol Derivatives
Photochemistry offers unique pathways for the synthesis and functionalization of heterocyclic compounds. Visible-light-induced reactions, in particular, have gained significant attention as a mild and sustainable synthetic tool. These reactions can be used to forge new carbon-carbon and carbon-heteroatom bonds under ambient conditions. For instance, the photochemical synthesis of imidazopyridines has been extensively explored, demonstrating the power of light-induced reactions in constructing complex heterocyclic systems nih.gov.
While specific photochemical routes to this compound have not been detailed, the principles of photochemical synthesis can be applied. For example, photoisomerization reactions of pyridine derivatives can lead to the formation of novel isomers researchgate.net. Furthermore, photocatalysis can be employed to activate substrates for subsequent reactions, opening up new avenues for the functionalization of the pyridinol core. The use of self-optimizing flow chemistry platforms in conjunction with photochemistry can accelerate the development of novel synthetic routes nih.gov.
Enzymatic and Biocatalytic Approaches to Pyridinol Synthesis
Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis. nbinno.com Enzymes offer high selectivity and can operate under mild reaction conditions, reducing the environmental impact of chemical processes. nbinno.com In the context of pyridine synthesis, enzymes can be used for various transformations. For example, whole-cell biocatalysts have been employed for the efficient synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine rsc.org.
Enzymatic methods can also be applied to the functionalization of the pyridine ring. For instance, Novozym 435, a lipase, has been used to catalyze the esterification of nicotinic acids to produce pyridine esters in high yields nih.gov. Chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, have been developed for the asymmetric dearomatization of activated pyridines to prepare stereochemically defined piperidines whiterose.ac.uk. While direct enzymatic synthesis of this compound is not yet reported, the application of enzymatic and biocatalytic methods holds significant promise for the future development of greener and more efficient synthetic routes to this and other complex pyridinols. The enzymatic formation of the pyridine ring itself has been observed in the biosynthesis of thiopeptides, providing a blueprint from nature for this complex transformation nih.gov.
| Biocatalytic Method | Enzyme/Organism | Transformation |
| Whole-Cell Biocatalysis | Recombinant microbial whole cells | Synthesis of 2,6-bis(hydroxymethyl)pyridine |
| Esterification | Novozym 435 (lipase) | Synthesis of pyridine esters from nicotinic acids |
| Asymmetric Dearomatization | Amine oxidase/ene imine reductase cascade | Preparation of stereo-defined piperidines |
| Pyridine Ring Formation | Pyridine synthase enzymes | Formation of the pyridine core in thiopeptide biosynthesis |
Scalability Considerations and Process Optimization in this compound Synthesis
The successful transition of a synthetic route from laboratory-scale to industrial production necessitates a thorough evaluation of its scalability and extensive process optimization. For a polysubstituted pyridinol derivative such as this compound, these considerations are critical to ensure a safe, efficient, cost-effective, and environmentally responsible manufacturing process. While specific scale-up data for this compound is not extensively detailed in public literature, general principles of chemical process development for analogous heterocyclic compounds provide a framework for anticipating challenges and optimization strategies.
Key areas of focus for the process optimization and scale-up of this compound synthesis would likely include the selection of an appropriate synthetic strategy, optimization of reaction parameters, and the development of robust purification and isolation protocols.
Synthetic Route Selection for Scalability:
Conversely, classical named reactions for pyridine synthesis, such as the Hantzsch or Bohlmann-Rahtz syntheses, while well-established, may present limitations in terms of scope and the requirement for multiple electron-withdrawing groups, which might not be ideal for the specific substitution pattern of this compound. researchgate.net Modern approaches, including those involving metal-catalyzed cross-coupling reactions or cycloadditions, can offer high modularity and efficiency. scispace.com
Optimization of Reaction Conditions:
Once a synthetic route is selected, rigorous optimization of each step is crucial for maximizing yield, minimizing impurities, and ensuring operational safety.
Iodination: The introduction of the iodine atom onto the pyridinol ring is a critical step. The choice of iodinating agent and reaction conditions is paramount for regioselectivity and yield. A protocol for the direct C-H iodination of pyridones has been shown to be scalable. researchgate.netscispace.com Optimization of this step would involve screening various iodine sources (e.g., molecular iodine, N-iodosuccinimide) and catalysts, as well as reaction parameters such as temperature, solvent, and reaction time to achieve the desired outcome efficiently.
Solvent and Catalyst Selection: The selection of appropriate solvents and catalysts is a key aspect of process optimization. For industrial applications, factors such as cost, safety, environmental impact, and ease of removal are as important as the reaction efficiency. The use of nanocatalysts in multicomponent reactions for the synthesis of polysubstituted pyridines is an area of active research, potentially offering high efficiency and selectivity.
Temperature and Pressure Control: Precise control over reaction temperature and pressure is essential for consistent product quality and safety, especially in exothermic or endothermic reactions. The heat transfer properties of the reaction vessel become a significant factor on a larger scale, and the process must be designed to manage these effectively.
Purification and Isolation:
The development of a scalable and efficient purification method is often a significant challenge in process chemistry. The final purity of this compound is critical, and the chosen method must be able to consistently deliver the product within the required specifications.
| Parameter | Laboratory-Scale Consideration | Scalability Challenge & Optimization Strategy |
| Purification Method | Column chromatography is common. | Chromatography is often not feasible or cost-effective for large quantities. Optimization would focus on developing robust crystallization or precipitation methods. This may involve extensive solvent screening and optimization of temperature profiles. |
| Product Isolation | Standard filtration techniques. | Efficient solid-liquid separation on a large scale requires specialized equipment (e.g., centrifuges, filter-dryers). The physical properties of the solid (crystal size, shape) become important and may need to be controlled during the crystallization process. |
| Impurity Profile | Identification and characterization of minor impurities. | Understanding the formation of process-related impurities is crucial. Optimization aims to minimize their formation by controlling reaction conditions. The development of analytical methods to monitor impurity levels throughout the process is essential. |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Iodo 2,5,6 Trimethoxypyridin 4 Ol
Investigation of Halogen-Substituted Pyridine (B92270) Reactivity
The presence of a halogen atom significantly influences the reactivity of the pyridine ring, particularly in nucleophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) Pathways on Halopyridines
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halopyridines. This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com In this intermediate, the aromaticity of the pyridine ring is temporarily disrupted. sigmaaldrich.com The subsequent departure of the halide leaving group restores the aromaticity and yields the substituted product.
The positions most susceptible to nucleophilic attack on the pyridine ring are the ortho (C2/C6) and para (C4) positions relative to the ring nitrogen. This is because the electronegative nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance, particularly when the attack occurs at these positions. nih.gov An intermediate with the negative charge on the nitrogen atom is a significant stabilizing contributor. nih.gov For 3-Iodo-2,5,6-trimethoxypyridin-4-ol, the iodine is at the 3-position, which is generally less reactive towards SNAr than the 2- or 4-positions. However, the presence of multiple electron-donating methoxy (B1213986) groups and a hydroxyl group can modify the electron distribution and potential reactivity of the ring.
The reactivity of halopyridines in SNAr reactions is also dependent on the nature of the halogen. While fluoride is often the best leaving group in SNAr reactions on activated aromatic rings due to the high electronegativity polarizing the C-F bond, the trend can vary with different nucleophiles and reaction conditions. chemuniverse.com For other halogens, the leaving group ability generally follows the order I > Br > Cl. chemuniverse.com
Role of the Halogen Substituent in Pyridine Ring Activation
Halogen substituents exhibit a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). youtube.com
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond. This effect deactivates the ring towards electrophilic attack and, conversely, activates it towards nucleophilic attack by making the ring more electron-deficient. youtube.com
Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic π-system, donating electron density to the ring. This effect is most pronounced at the ortho and para positions. acs.org
Table 1: General Reactivity Trends of Halopyridines in SNAr Reactions
| Feature | Description |
|---|---|
| Position Reactivity | 4-position > 2-position > 3-position |
| Leaving Group Ability | F > Cl > Br > I (for charge-controlled reactions) |
| I > Br > Cl > F (when bond breaking is rate-determining) | |
| Ring Activation | Halogens activate the ring towards nucleophilic attack via their inductive effect. |
Reactivity of Hydroxyl and Methoxy Groups on the Pyridine Nucleus
The hydroxyl and methoxy substituents are strong electron-donating groups that significantly influence the pyridine ring's reactivity, primarily in electrophilic aromatic substitution.
Directing Effects of Substituents on Electrophilic Aromatic Substitution
Both hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating groups for electrophilic aromatic substitution (EAS). rsc.org They donate electron density to the ring via a strong resonance effect (+R) from their lone pairs of electrons, which outweighs their electron-withdrawing inductive effect (-I). This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles.
These groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. rsc.org This is because the resonance structures of the intermediate carbocation (the sigma complex) formed during ortho or para attack are more stable. Specifically, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom of the hydroxyl or methoxy group, giving every atom a full octet, which is a particularly stable arrangement.
In this compound, the molecule has a hydroxyl group at C4 and methoxy groups at C2, C5, and C6. The combined activating and directing effects of these groups would strongly favor electrophilic substitution at the only available position, C3, were it not already occupied by iodine. However, under certain conditions, ipso-substitution of the iodine atom could be a potential reaction pathway. The nitration of 3-hydroxypyridine, for example, occurs at the 2-position.
Table 2: Directing Effects of Substituents on the Pyridine Ring
| Substituent Group | Type | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Preference |
|---|---|---|---|---|---|
| -OH (Hydroxyl) | Activating | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |
| -OCH₃ (Methoxy) | Activating | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |
| -I (Iodo) | Deactivating | -I (Withdrawing) | +R (Donating) | Weakly Deactivating | Ortho, Para |
Demethylation and Ether Cleavage Reaction Mechanisms
Methoxy groups on an aromatic ring, such as those in this compound, can be cleaved to form hydroxyl groups. This demethylation is a common reaction for aryl methyl ethers. Strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) are typically used for this transformation.
The mechanism with a strong acid like HBr involves the protonation of the ether oxygen, forming an arylmethyloxonium ion. This is followed by a nucleophilic attack on the methyl group by a bromide ion in an Sₙ2 reaction, yielding the phenol, methyl bromide, and regenerating the acid catalyst.
Lewis acids like BBr₃ work by coordinating to the ether oxygen, making the methyl group more electrophilic and susceptible to nucleophilic attack by a bromide ion released from the BBr₃-ether adduct. Chemoselective demethylation of methoxypyridines can also be achieved using specific reagents like L-selectride, which can show selectivity for one methoxy group over others depending on the electronic and steric environment.
Intramolecular and Intermolecular Reactions Involving this compound
Potential Intermolecular Reactions:
Cross-Coupling Reactions: The C3-Iodo bond is a prime site for transition metal-catalyzed cross-coupling reactions. Reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) could be used to form new carbon-carbon or carbon-heteroatom bonds at this position. This is a common strategy for functionalizing polysubstituted pyridines.
O-Alkylation/O-Acylation: The hydroxyl group at the C4 position is nucleophilic and can readily undergo alkylation with alkyl halides or acylation with acyl chlorides or anhydrides under basic conditions to form the corresponding ether or ester.
Hydrogen Bonding: The hydroxyl group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. This can lead to the formation of dimers or larger supramolecular assemblies in the solid state or in solution.
Potential Intramolecular Reactions:
Cyclization Reactions: Depending on the reaction conditions and the introduction of a suitable functional group (e.g., via a cross-coupling reaction at the C3 position), intramolecular cyclization could be possible. For instance, if a side chain with a terminal nucleophile were installed at C3, it could potentially displace one of the adjacent methoxy groups at C2, although this would likely require harsh conditions.
Intramolecular Hydrogen Bonding: A hydrogen bond could form between the C4-hydroxyl group and the lone pair of the C5-methoxy group's oxygen, which could influence the compound's conformation and reactivity.
Degradation Pathways and Chemical Stability Studies of this compound
The stability of a chemical compound is a critical parameter influencing its storage, handling, and application. For a substituted hydroxypyridine like this compound, stability studies would focus on its susceptibility to decomposition under various environmental stressors, including heat, light, and reactive chemical species. The presence of an iodine atom, methoxy groups, and a hydroxyl group on the pyridine ring suggests multiple potential pathways for degradation.
Thermal Degradation Kinetics and Mechanisms
A study on the thermal degradation kinetics of this compound would aim to quantify the rate at which the compound breaks down at elevated temperatures and to elucidate the chemical steps involved in this process. This is typically achieved through techniques such as thermogravimetric analysis (TGA), which measures mass loss as a function of temperature, and differential scanning calorimetry (DSC), which detects heat flow changes associated with decomposition.
From these experiments, key kinetic parameters could be determined.
Table 1: Hypothetical Kinetic Parameters for Thermal Degradation
| Kinetic Parameter | Description | Typical Units |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate the degradation reaction. | kJ/mol |
| Pre-exponential Factor (A) | The frequency of collisions in the correct orientation for a reaction to occur. | s⁻¹ |
| Reaction Order (n) | The relationship between the concentration of the compound and the rate of degradation. | Dimensionless |
The degradation mechanism would likely involve the cleavage of the carbon-iodine bond, which is typically the weakest bond in such a molecule, or the decomposition of the methoxy and hydroxyl functional groups. The pyridine ring itself may also undergo cleavage under harsh thermal conditions.
Identification and Characterization of Degradation Products
To understand the degradation pathway fully, it is essential to identify the chemical species that are formed as this compound decomposes. This involves subjecting the compound to controlled degradation (e.g., heating it for a specific time at a set temperature) and then analyzing the resulting mixture of compounds.
Sophisticated analytical techniques are required for this characterization.
Table 2: Analytical Techniques for Degradation Product Identification
| Technique | Abbreviation | Purpose in Degradation Studies |
|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Separation of the parent compound from its various degradation products. |
| Mass Spectrometry | MS | Determination of the molecular weight and elemental composition of the degradation products. |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Elucidation of the detailed chemical structure of the isolated degradation products. |
Potential degradation products could arise from de-iodination, de-methylation, or the opening of the pyridine ring. Without experimental data, the exact structures of these products remain speculative.
Advanced Spectroscopic Characterization of 3 Iodo 2,5,6 Trimethoxypyridin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 3-Iodo-2,5,6-trimethoxypyridin-4-ol, a combination of ¹H and ¹³C NMR experiments would provide a complete picture of its carbon-hydrogen framework.
In a ¹H NMR spectrum, the protons of the three distinct methoxy (B1213986) groups would be expected to appear as sharp singlets, likely in the range of 3.5-4.5 ppm. The chemical shift of each singlet would be influenced by its position on the pyridine (B92270) ring and the electronic effects of the adjacent iodo and hydroxyl groups. The proton of the hydroxyl group would likely appear as a broader singlet, with its chemical shift being highly dependent on the solvent and concentration.
The ¹³C NMR spectrum would reveal distinct signals for each of the six carbon atoms in the pyridine ring and the three methoxy carbons. The carbon atom bearing the iodine (C3) would be expected to show a significantly shifted signal due to the heavy atom effect of iodine. The carbons bonded to the methoxy groups and the hydroxyl group would also exhibit characteristic chemical shifts. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring.
Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| OCH₃ (C2) | 4.10 | Singlet | 3H |
| OCH₃ (C5) | 3.95 | Singlet | 3H |
| OCH₃ (C6) | 4.05 | Singlet | 3H |
| OH (C4) | 5.50 | Broad Singlet | 1H |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C2 | 158.0 |
| C3 | 95.0 |
| C4 | 165.0 |
| C5 | 145.0 |
| C6 | 155.0 |
| OCH₃ (C2) | 56.5 |
| OCH₃ (C5) | 56.2 |
| OCH₃ (C6) | 56.8 |
High-Resolution Mass Spectrometry (HRMS) and Coupled Techniques (e.g., GC-MS, UPLC-MS/MS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For this compound (C₈H₁₀INO₄), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a molecular ion peak corresponding to this exact mass, confirming the compound's elemental formula.
Coupled techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) would provide information on the compound's purity and fragmentation patterns. In a tandem MS/MS experiment, the molecular ion would be isolated and fragmented, and the resulting fragment ions would provide further structural information, such as the loss of methyl groups from the methoxy substituents or the cleavage of the pyridine ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the methoxy groups would likely appear in the 2850-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. C-O stretching vibrations from the methoxy and hydroxyl groups would be expected in the 1000-1300 cm⁻¹ region. The C-I stretching vibration would appear at lower frequencies, typically below 600 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-I bond, which may be weak in the IR spectrum.
Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H Stretch | 3200-3600 | IR |
| C-H Stretch (Methoxy) | 2850-3000 | IR, Raman |
| C=C/C=N Stretch (Pyridine Ring) | 1400-1600 | IR, Raman |
| C-O Stretch | 1000-1300 | IR, Raman |
| C-I Stretch | < 600 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions within the substituted pyridine ring. The presence of the various substituents (iodo, methoxy, hydroxyl) would influence the position and intensity of these absorption maxima (λ_max). The hydroxyl and methoxy groups, being electron-donating, would likely cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination
Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, SC-XRD analysis would provide precise bond lengths, bond angles, and torsion angles. This technique would definitively confirm the substitution pattern on the pyridine ring and reveal the conformation of the methoxy groups relative to the ring. Furthermore, SC-XRD would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing.
Advanced Characterization Techniques for Isomeric Discrimination and Conformational Analysis
The potential for isomerism exists in substituted pyridines. While the primary structure of this compound is defined, advanced techniques can be crucial for distinguishing it from other potential isomers that might arise during synthesis. Techniques that couple chromatography with mass spectrometry, such as GC-MS and LC-MS, are powerful tools for separating isomers, which may then be individually characterized. nih.gov The retention times of different isomers would likely vary based on their polarity and volatility.
Furthermore, the conformational flexibility of the methoxy groups can be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. nih.gov NOE experiments can reveal through-space proximity between protons, providing information about the preferred rotational conformations of the methoxy substituents relative to the pyridine ring. Computational modeling can also be used in conjunction with experimental data to predict the most stable conformations. The study of related heterocyclic systems has shown that even subtle changes in substitution can influence the preferred conformation. rsc.org The discrimination of subtle isomeric differences, such as those in peptides, has been achieved using sophisticated host-guest sensing arrays, highlighting the power of advanced methods in recognizing minute structural variations. rsc.org
Theoretical and Computational Investigations of 3 Iodo 2,5,6 Trimethoxypyridin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are instrumental in predicting the molecular properties of novel compounds. For 3-Iodo-2,5,6-trimethoxypyridin-4-ol, these methods can provide significant insights into its geometry, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations
Density Functional Theory (DFT) is a powerful computational method for determining the optimized geometry and electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the lowest energy conformation.
Table 1: Predicted Structural Parameters for this compound based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value Range | Influencing Factors |
| C-I Bond Length | ~2.10 - 2.15 Å | Electronegativity of iodine, steric repulsion |
| C-O (methoxy) Bond Length | ~1.35 - 1.40 Å | Resonance effects with the pyridine (B92270) ring |
| C-O (hydroxyl) Bond Length | ~1.34 - 1.38 Å | Hydrogen bonding potential, electronic donation |
| Pyridine Ring C-C Bond Lengths | ~1.38 - 1.42 Å | Aromaticity, substituent effects |
| Pyridine Ring C-N Bond Lengths | ~1.33 - 1.37 Å | Aromaticity, substituent effects |
Note: These are predicted values based on general principles and data from related structures. Actual values would require specific DFT calculations for this molecule.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. For this compound, the MEP surface would likely reveal regions of negative potential (electron-rich) and positive potential (electron-poor).
It is anticipated that the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, as well as the nitrogen atom in the pyridine ring, will be the primary sites of negative electrostatic potential, making them susceptible to electrophilic attack. ajchem-a.com The hydrogen atoms, particularly the one on the hydroxyl group, and the region around the iodine atom (due to the sigma-hole effect) would exhibit positive electrostatic potential, indicating sites for nucleophilic interaction. ajchem-a.com The MEP analysis is crucial for understanding intermolecular interactions, including hydrogen bonding, which can significantly influence the compound's physical and chemical properties. ajchem-a.comnih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Parameter | Predicted Characteristic | Implication for Reactivity |
| HOMO Energy | Relatively high | Susceptible to oxidation and electrophilic attack |
| LUMO Energy | Relatively low | Susceptible to reduction and nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides detailed insights into the intramolecular and intermolecular bonding and charge transfer interactions within a molecule. For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the pyridine ring.
Vibrational Frequency Analysis and Spectroscopic Prediction
Vibrational frequency analysis, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. For this compound, a theoretical vibrational analysis would help in the assignment of experimental spectral bands to specific vibrational modes. nih.gov
Key predicted vibrational modes would include the stretching vibrations of the O-H, C-H, C=C, C-N, and C-O bonds, as well as the in-plane and out-of-plane bending modes of the pyridine ring. cdnsciencepub.comcdnsciencepub.comelixirpublishers.com The C-I stretching vibration is expected to appear at a low frequency, typically in the far-infrared region. The calculated spectra, after appropriate scaling to account for anharmonicity and other systematic errors, can serve as a valuable reference for the experimental characterization of the compound. elixirpublishers.comresearchgate.net
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For reactions involving this compound, such as electrophilic substitution or cross-coupling reactions, computational studies can provide a detailed understanding of the reaction pathways.
Modeling of Intermolecular Interactions and Non-Covalent Forces
The structure of this compound is rich with functional groups capable of engaging in a variety of intermolecular interactions. The interplay between the hydroxyl group, the pyridine ring, the iodine atom, and the methoxy substituents dictates the compound's crystal packing, solubility, and interactions with biological macromolecules.
Hydrogen Bonding in Pyridinol Systems
Hydrogen bonding is a critical directional interaction in pyridinol systems. The hydroxyl (-OH) group at the 4-position of this compound can act as a strong hydrogen bond donor. Simultaneously, the nitrogen atom of the pyridine ring and the oxygen atoms of the three methoxy groups can serve as hydrogen bond acceptors.
Theoretical studies on pyridine systems demonstrate that hydrogen bond formation significantly affects their structural and vibrational properties. nih.govufba.br For instance, the formation of an N-type hydrogen bond (where the pyridine nitrogen is the acceptor) typically leads to a blueshift in the frequency of certain ring stretching modes. nih.gov In the case of this compound, intramolecular hydrogen bonding between the 4-hydroxyl group and the adjacent 5-methoxy group is possible. Intermolecularly, it can form robust dimers or polymeric chains through O-H···N or O-H···O bonds. Computational methods like Density Functional Theory (DFT) are employed to calculate the geometries and energies of these interactions, revealing their relative strengths. nih.gov The presence of multiple competing hydrogen bond sites necessitates detailed computational analysis to predict the most stable hydrogen-bonding motifs in condensed phases. mdpi.com
| Potential H-Bonding Sites in this compound | |
| Donor | 4-Hydroxyl (-OH) |
| Acceptors | Pyridine Nitrogen (N) |
| 2-Methoxy Oxygen (-OCH₃) | |
| 5-Methoxy Oxygen (-OCH₃) | |
| 6-Methoxy Oxygen (-OCH₃) | |
| 4-Hydroxyl Oxygen (-OH) |
Halogen Bonding Interactions in Iodo-Pyridines
The iodine substituent at the 3-position introduces the possibility of halogen bonding, a highly directional non-covalent interaction. nih.gov This occurs due to the presence of a "σ-hole," an electropositive region on the iodine atom distal to the C-I covalent bond. researchgate.net This σ-hole can interact favorably with Lewis bases, such as the nitrogen atom of a neighboring pyridine ring (N···I) or an oxygen atom. acs.org
Computational studies on iodo-pyridine complexes have quantified the nature of these interactions. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) and Interacting Quantum Atoms (IQA) analyses reveal that exchange-correlation energy is a substantial contributor to the halogen bond strength, sometimes even dominating the electrostatic term. nih.gov The strength of the halogen bond is sensitive to the electronic environment; electron-withdrawing groups on the pyridine ring enhance the σ-hole and strengthen the interaction, while electron-donating groups have the opposite effect. In this compound, the electron-donating methoxy and hydroxyl groups would modulate the strength of the C-I halogen bond. In the solid state, there can be competition between hydrogen bonding and halogen bonding, leading to complex supramolecular architectures. researchgate.netacs.org
| Interaction Type | Donor Atom | Acceptor Atom | Typical Interaction Energy (kcal/mol) |
| Hydrogen Bond | H (from -OH) | N, O | -3 to -10 |
| Halogen Bond | I (from C-I) | N, O | -2 to -7 |
Note: Energies are typical ranges from literature and can vary significantly based on the specific molecular environment.
π-π Stacking and C-H···π Interactions
The aromatic pyridine ring of this compound is capable of engaging in π-π stacking interactions. These interactions are crucial in the packing of aromatic molecules in crystals and in the binding of ligands to biological targets. nih.gov Theoretical calculations, particularly those that properly account for electron correlation and dispersion forces like second-order Møller-Plesset perturbation theory (MP2), show that pyridine dimers are stable. researchgate.net The preferred geometry is often parallel-displaced rather than a face-to-face sandwich, a preference driven by a balance between Pauli repulsion and dispersion, not solely by electrostatics. chemrxiv.org The electronic character of the ring, influenced by the iodo, methoxy, and hydroxyl substituents, will affect the stacking energy and geometry. unifr.ch
Computational Design of Synthetic Pathways and Retrosynthetic Analysis
The synthesis of a polysubstituted heterocycle like this compound requires a carefully planned strategy. Computational tools are increasingly used to facilitate this process, moving from conceptual analysis to predictive reaction modeling. frontiersin.org
Retrosynthetic analysis is a problem-solving technique where the target molecule is systematically broken down into simpler, commercially available starting materials. advancechemjournal.com For this compound, a possible retrosynthetic disconnection would involve the late-stage functionalization of a pre-formed pyridine ring. nih.gov
A plausible retrosynthetic pathway could be:
Disconnect the C-I bond: The iodine can be introduced via electrophilic iodination of an electron-rich pyridin-4-ol precursor.
Disconnect the C-O bonds of the methoxy groups: The methoxy groups could be formed from corresponding hydroxyl groups via Williamson ether synthesis or introduced from methoxylated precursors.
Deconstruct the pyridine ring: The core pyridine ring itself can be disconnected into acyclic precursors, suggesting a condensation reaction, such as a Hantzsch-type or Knorr-type pyridine synthesis, which involves combining carbonyl compounds with an amine source. advancechemjournal.comsemanticscholar.org
Computer-Assisted Synthesis Planning (CASP) programs can aid this process by searching vast reaction databases for known transformations that match the desired retrosynthetic steps. frontiersin.orgnih.gov These tools can suggest multiple synthetic routes, evaluate their feasibility based on reaction yields and conditions, and help identify potential problematic steps, thereby saving significant time and resources in the laboratory. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Methodologies for Compound Design Principles
For molecules with potential biological applications, QSAR and molecular docking are indispensable computational methodologies for guiding compound design and optimization. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, a QSAR model could be developed using a library of related pyridine derivatives. The process involves:
Data Set Generation: Synthesizing or acquiring a set of structurally similar compounds with measured biological activity (e.g., enzyme inhibition).
Descriptor Calculation: Calculating various molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that links the descriptors to the activity. eurekaselect.combenthamdirect.com
Validation: Rigorously validating the model to ensure its predictive power.
Techniques like Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA) can provide 2D and 3D insights, respectively, into which structural features are favorable or unfavorable for activity. nih.gov
Molecular Docking simulates the binding of a ligand (the compound) into the active site of a target protein. This method predicts the preferred binding orientation, conformation, and affinity of the ligand. For this compound, docking into a hypothetical receptor could reveal key interactions, such as:
Hydrogen bonds formed by the 4-hydroxyl group with polar residues.
Halogen bonds between the 3-iodo substituent and a Lewis basic site (e.g., a backbone carbonyl).
Hydrophobic and π-stacking interactions involving the pyridine ring.
The docking scores, combined with insights from QSAR, provide a rational basis for designing new analogues with improved potency and selectivity, significantly accelerating the drug discovery process. nih.goveurekaselect.com
Derivatization Strategies and Synthetic Transformations of 3 Iodo 2,5,6 Trimethoxypyridin 4 Ol
Functionalization of the Hydroxyl Group (e.g., Esterification, Etherification, Triflation)
The hydroxyl group at the C-4 position of 3-Iodo-2,5,6-trimethoxypyridin-4-ol is a prime site for functionalization, enabling the introduction of a variety of substituents through well-established reactions.
Esterification: The hydroxyl group can be readily converted to an ester linkage. This transformation is typically achieved by reacting the pyridinol with an acyl chloride or a carboxylic anhydride in the presence of a base, such as triethylamine or pyridine (B92270). The choice of the acylating agent allows for the introduction of a wide range of ester functionalities, thereby modifying the steric and electronic properties of the molecule.
Etherification: O-alkylation of the hydroxyl group provides access to a diverse set of ether derivatives. dntb.gov.ua Common methods include the Williamson ether synthesis, where the pyridinol is first deprotonated with a strong base like sodium hydride to form the corresponding alkoxide, which is then treated with an alkyl halide. Alternatively, Mitsunobu reaction conditions, employing a phosphine reagent and an azodicarboxylate, can be used for the etherification with a broad range of alcohols.
Triflation: The hydroxyl group can be transformed into a trifluoromethanesulfonate (triflate) group, which is an excellent leaving group in nucleophilic substitution and cross-coupling reactions. acs.org This is typically accomplished by treating the pyridinol with triflic anhydride in the presence of a non-nucleophilic base like pyridine. The resulting pyridin-4-yl triflate is a highly valuable intermediate for further synthetic manipulations, particularly in palladium-catalyzed cross-coupling reactions. acs.org
| Reaction | Reagents and Conditions | Product Functional Group |
| Esterification | Acyl chloride or anhydride, base (e.g., triethylamine) | Ester (-OCOR) |
| Etherification | 1. Base (e.g., NaH), 2. Alkyl halide (RX) | Ether (-OR) |
| Triflation | Triflic anhydride, base (e.g., pyridine) | Triflate (-OTf) |
Transformations Involving the Iodine Substituent
The iodine atom at the C-3 position is a key handle for introducing carbon-carbon and carbon-heteroatom bonds through a variety of transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound. researchgate.net
Suzuki Coupling: The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the iodopyridine and an organoboron compound, typically a boronic acid or a boronic ester. researchgate.netmdpi.com This reaction is catalyzed by a palladium(0) complex in the presence of a base and offers a highly efficient method for the synthesis of biaryl and heteroaryl-substituted pyridines. The reaction conditions can often be tuned to be compatible with the other functional groups present in the molecule.
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the iodopyridine with a terminal alkyne, leading to the formation of an alkynyl-substituted pyridine. organic-chemistry.orgyoutube.comresearchgate.netnih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. youtube.comnih.gov The resulting alkynylpyridines are versatile intermediates that can undergo further transformations.
Heck Reaction: The Heck reaction allows for the arylation or vinylation of the iodopyridine with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This palladium-catalyzed reaction involves the addition of the pyridyl group to the double bond of the alkene, followed by a β-hydride elimination to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com
| Reaction | Coupling Partner | Key Reagents | Resulting C-C Bond |
| Suzuki | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, base | Pyridyl-Aryl/Vinyl |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, base | Pyridyl-Alkynyl |
| Heck | Alkene (CH₂=CHR) | Pd catalyst, base | Pyridyl-Alkenyl |
Reductive Dehalogenation Strategies
The iodine substituent can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation can be achieved using various methods, including catalytic transfer hydrogenation. rsc.orgresearchgate.netdergipark.org.trnih.govnih.gov In this process, a hydrogen donor, such as formic acid or isopropanol, is used in the presence of a transition metal catalyst, often palladium or iridium, to effect the reduction. rsc.orgresearchgate.netdergipark.org.trnih.govnih.gov This reaction is useful for the synthesis of the corresponding de-iodinated pyridinol derivative.
Chemical Modifications of Methoxy (B1213986) Groups
The three methoxy groups on the pyridine ring can also be subjected to chemical modification, primarily through demethylation to reveal the corresponding hydroxyl groups. Reagents like boron tribromide (BBr₃) are commonly employed for the cleavage of aryl methyl ethers. orgsyn.orgresearchgate.netgoogle.comcommonorganicchemistry.comcommonorganicchemistry.com The reaction conditions, such as temperature and stoichiometry of the reagent, can sometimes be controlled to achieve selective demethylation of one or more methoxy groups, leading to polyhydroxylated pyridine derivatives. orgsyn.orggoogle.comcommonorganicchemistry.comcommonorganicchemistry.com
Derivatizations Leading to Advanced Pyridinol Building Blocks and Scaffolds
The various functionalization strategies discussed above can be employed in a sequential manner to transform this compound into more complex and advanced pyridinol building blocks and scaffolds. For instance, a Suzuki coupling at the C-3 position followed by an etherification of the hydroxyl group and a selective demethylation of one of the methoxy groups would lead to a highly functionalized and structurally diverse pyridine derivative. These advanced building blocks are of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridine scaffold in bioactive molecules and functional materials.
Regioselective Functionalization of the Pyridine Ring System
The inherent substitution pattern of this compound directs the regioselectivity of further functionalization. The existing substituents electronically and sterically influence the reactivity of the remaining positions on the pyridine ring. For electrophilic aromatic substitution reactions, the electron-donating nature of the methoxy and hydroxyl groups would activate the ring, but the positions are already substituted. However, directed ortho-metalation strategies could potentially be employed to functionalize the C-H bond at the C-4 position after protection of the hydroxyl group. The regioselectivity of such reactions would be highly dependent on the directing group and the reaction conditions. eurekaselect.comnih.govnih.govresearchgate.netrsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Iodo-2,5,6-trimethoxypyridin-4-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis likely involves iodination of a pre-functionalized pyridine derivative. For example:
- Precursor selection : Start with a trimethoxypyridin-4-ol scaffold (e.g., 2,5,6-trimethoxypyridin-4-ol) and introduce iodine via electrophilic substitution or metal-catalyzed coupling (e.g., using iodine monochloride or a palladium catalyst).
- Optimization : Monitor reaction temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometry of iodinating agents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can this compound be characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy groups at positions 2,5,6 and hydroxyl at position 4). The iodine substituent may cause deshielding in adjacent protons.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (311.07 g/mol) and isotopic pattern (iodine has a distinct I signature) .
- IR Spectroscopy : Detect hydroxyl (3200–3600 cm) and methoxy (∼2850 cm) stretches.
Q. What purification methods are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation. Monitor purity via UV-Vis at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model the C–I bond dissociation energy and electron density maps. This predicts susceptibility to Suzuki-Miyaura or Ullmann couplings.
- Solvent Effects : Simulate solvation models (e.g., PCM) to assess steric hindrance from methoxy groups .
Q. What experimental strategies resolve contradictions in reported regioselectivity during derivatization?
- Methodological Answer :
- Competitive Reaction Studies : Compare iodopyridine reactivity under varying conditions (e.g., acidic vs. basic media).
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe mechanistic pathways (e.g., radical vs. polar mechanisms) .
Q. How can stability studies evaluate the compound’s degradation under oxidative or photolytic conditions?
- Methodological Answer :
- Forced Degradation : Expose to UV light (254 nm) or HO and monitor via HPLC.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >150°C inferred from related pyridines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
